molecular formula C14H20N2O2 B11826738 1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11826738
M. Wt: 248.32 g/mol
InChI Key: DUPGGCFPGICMFT-UHFFFAOYSA-N
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Description

1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring fused to a pyridine moiety via an ethanone linker. The pyridine ring is substituted with an isopropoxy group at the 2-position, contributing steric bulk and moderate lipophilicity.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

1-[2-(2-propan-2-yloxypyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C14H20N2O2/c1-10(2)18-14-12(6-4-8-15-14)13-7-5-9-16(13)11(3)17/h4,6,8,10,13H,5,7,9H2,1-3H3

InChI Key

DUPGGCFPGICMFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=N1)C2CCCN2C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone can be achieved through several routes. One common method involves the reaction of 2-isopropoxypyridine with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as cyclization and functional group transformations .

Chemical Reactions Analysis

1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its combination of pyrrolidine, pyridine, and isopropoxy substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Structural Features Property Impact Reference
Target Compound 2-Isopropoxypyridin-3-yl, pyrrolidine Ethanone linker, bulky isopropoxy Balanced lipophilicity, steric bulk
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Methoxy, pyrrolidine Smaller methoxy group Higher solubility, reduced steric hindrance
(S)-1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone Isopropylamino on pyrrolidine Protonatable amino group Enhanced solubility, ionic interactions
1-(3-Hydroxypyridin-2-yl)ethanone Hydroxyl on pyridine Hydrogen-bond donor Increased polarity, aqueous solubility
1-(2-Cyclohexylphenyl)ethanone Cyclohexyl on benzene Aliphatic bulk High lipophilicity, membrane permeability
Key Observations:
  • Substituent Effects : The isopropoxy group in the target compound provides intermediate steric bulk compared to methoxy (smaller) or cyclohexyl (larger). This balance may optimize target binding while maintaining solubility .
  • Pyrrolidine vs. Piperidine: Unlike piperidine derivatives (e.g., 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone, ), the pyrrolidine ring’s five-membered structure introduces greater ring strain and conformational flexibility, which may enhance binding to curved protein pockets .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons
Property Target Compound 1-(3-Hydroxypyridin-2-yl)ethanone (S)-1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone
Molecular Weight (g/mol) ~276.3 ~163.2 ~184.3
LogP ~1.8 (estimated) ~0.5 ~1.2
Hydrogen Bond Donors 0 1 (hydroxyl) 1 (amino)
Solubility (mg/mL) ~10 (predicted) ~50 ~30
  • Lipophilicity: The target compound’s LogP (~1.8) reflects moderate lipophilicity, favorable for oral bioavailability compared to polar analogs like 1-(3-hydroxypyridin-2-yl)ethanone (LogP ~0.5) .
  • Solubility: The absence of ionizable groups in the target compound reduces aqueous solubility relative to amino- or hydroxyl-substituted derivatives but may improve membrane permeability .

Biological Activity

1-(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone, with the molecular formula C14H20N2O2 and a molecular weight of approximately 248.32 g/mol, is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and an isopropoxy-substituted pyridine moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The compound consists of:

  • Pyrrolidine ring : A five-membered ring that contributes to the compound's interaction with biological targets.
  • Isopropoxy group : This substitution on the pyridine ring enhances lipophilicity, potentially improving membrane permeability.

Biological Activities

Preliminary studies suggest that this compound may exhibit several biological activities:

  • Neuroactive Properties : The compound may interact with neurotransmitter receptors, which could position it as a candidate for treating neurological disorders.
  • Antimicrobial Activity : Initial evaluations indicate potential efficacy against certain microbial strains, warranting further investigation into its use as an antimicrobial agent.

Interaction Studies

Research has focused on understanding how this compound interacts at a molecular level with biological systems. Techniques employed in these studies include:

  • Binding affinity assays : To determine how well the compound binds to specific receptors.
  • In vitro assays : Evaluating the efficacy against various microbial strains.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some relevant analogs:

Compound NameStructural FeaturesNotable Properties
N-MethylpyrrolidinePyrrolidine ringNeuroactive properties
2-IsopropoxypyridineIsopropoxy groupAntimicrobial activity
4-PiperidonePiperidine ringPotential CNS activity

The unique combination of the isopropoxy substitution on the pyridine and the incorporation of a pyrrolidine ring in this compound suggests distinct biological activities that may not be observed in other similar compounds.

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